molecular formula C19H23N5O3S B2918966 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 1013771-21-5

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B2918966
CAS No.: 1013771-21-5
M. Wt: 401.49
InChI Key: VTYWZARHWLHJHH-UHFFFAOYSA-N
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Description

2-[4-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built from a 1,3-benzothiazole core, a privileged scaffold in pharmaceutical development, which is further functionalized with dimethoxy groups at the 4 and 7 positions . The structure also incorporates a piperazine ring, a common feature in bioactive molecules that often contributes to favorable pharmacokinetic properties, which is linked to a 1,5-dimethyl-1H-pyrazole unit via a carbonyl connector . The presence of these distinct pharmacophores makes this compound a valuable intermediate for the synthesis of novel chemical libraries or as a lead structure for biological evaluation. Researchers can explore its potential application in developing inhibitors for various enzymatic targets, given that similar pyrazole and benzothiazole derivatives have been investigated for their activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-11-13(21-22(12)2)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWZARHWLHJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole core is often synthesized via cyclization reactions involving ortho-aminothiophenol derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyrazole, pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives.

Key Structural Differences

Feature Target Compound Evidence-Based Analogs (e.g., compound 3 )
Core Structure Benzothiazole Pyrazolopyrimidine/Pyrazolotriazolopyrimidine
Substituents 4,7-Dimethoxy; piperazine-pyrazole-carbonyl p-Tolyl; hydrazine; triazolo rings
Synthetic Route Likely involves coupling of benzothiazole with functionalized piperazine Multi-step cyclization and isomerization
Potential Bioactivity Hypothesized kinase inhibition (benzothiazole) Reported as enzyme inhibitors or modulators

Pharmacophoric Features

  • The 4,7-dimethoxy groups on benzothiazole may mimic electron-donating substituents in pyrazolopyrimidines (e.g., compound 3’s p-tolyl group ), aiding in hydrophobic interactions.
  • The pyrazole-carbonyl-piperazine chain introduces hydrogen-bonding sites absent in simpler pyrazolopyrimidine derivatives.

Biological Activity

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of 344.4 g/mol. Its structure features a benzothiazole moiety linked to a piperazine group and a pyrazole carbonyl substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H20N4O3SC_{17}H_{20}N_{4}O_{3}S
Molecular Weight344.4 g/mol
IUPAC NameThis compound
CAS Number1013770-00-7

Anticancer Properties

Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that pyrazoles exhibited cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, suggesting synergistic effects that enhance therapeutic outcomes in resistant cancer subtypes .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, pyrazoles have been identified as modulators of the serotonin receptor (5-HT2A), which plays a critical role in various neurological and psychiatric disorders . Additionally, they may inhibit key enzymes involved in inflammatory pathways and cancer progression.

Anti-inflammatory Activity

The compound shows promise as an anti-inflammatory agent. Pyrazoles have been associated with the inhibition of nitric oxide production and other inflammatory mediators in cellular models . This activity is crucial for diseases characterized by chronic inflammation.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

  • Cytotoxicity in Cancer Cells :
    • Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines.
    • Findings : Two compounds demonstrated significantly higher cytotoxicity compared to doxorubicin alone, indicating potential for enhanced therapeutic strategies .
  • Enzyme Inhibition :
    • Study : Evaluation of xanthine oxidase inhibitory activity among pyrazole-based compounds.
    • Findings : Certain derivatives showed moderate inhibitory activity with IC50 values around 72 μM, suggesting their potential role in managing hyperuricemia .

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